methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride
Description
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride is a dihydrochloride salt of a propanoate ester featuring a pyrazole substituent. This compound is widely utilized as a building block in organic synthesis and pharmaceutical research due to its reactive amino and ester groups, as well as the heterocyclic pyrazole ring, which enhances molecular interactions. Its dihydrochloride form improves water solubility, making it suitable for applications requiring aqueous compatibility .
Properties
IUPAC Name |
methyl 2-amino-3-pyrazol-1-ylpropanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)5-10-4-2-3-9-10;;/h2-4,6H,5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJYVKKLRJEMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride typically involves the reaction of methyl acrylate with hydrazine hydrate to form the pyrazole ring. This is followed by the introduction of the amino group and subsequent esterification. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases caused by microbial infections.
Industry: It is used in the production of various chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations in Pyrazole-Substituted Propanoates
Key structural analogs differ in substituents on the pyrazole ring or the ester/amino group. Below is a comparative analysis:
Key Observations :
- Solubility: Dihydrochloride salts (e.g., this compound) exhibit superior aqueous solubility compared to non-salt forms like (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate .
- Reactivity : The unsubstituted pyrazole in the parent compound allows for broader functionalization, whereas methyl or dimethyl groups (e.g., in and ) limit regioselective modifications.
- Biological Activity : Imidazole-containing analogs (e.g., ) may exhibit enhanced binding to metalloenzymes due to the imidazole’s metal-chelating properties.
Industrial and Pharmaceutical Relevance
- Building Blocks: this compound is prioritized in crystallography and small-molecule refinement (e.g., via SHELX programs ).
- Drug Development : Imidazole and dimethylpyrazole analogs are marketed as industrial or pharmacy-grade materials, suggesting roles in API synthesis .
- Niche Applications: The nitro-phenyl derivative serves as a precursor to amino alcohols, critical in chiral chemistry.
Biological Activity
Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate dihydrochloride is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H10Cl2N4O2
- Molecular Weight : Approximately 249.12 g/mol
The structure features a methyl group, an amino group, and a pyrazole ring, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including those resistant to conventional antibiotics. The presence of the amino group enhances its interaction with bacterial targets, making it a candidate for further pharmacological studies against infections such as tuberculosis.
Anti-inflammatory Properties
The compound also demonstrates potential anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. These properties make it a promising candidate for treating inflammatory diseases.
The mechanism of action involves the compound's ability to bind to specific enzymes and receptors within biological systems. This binding inhibits their activity, leading to altered metabolic pathways relevant to disease processes. The pyrazole ring plays a crucial role in these interactions, often engaging in hydrogen bonding and hydrophobic interactions with target molecules .
Comparative Biological Activity
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate | Contains additional methyl substitution | Enhanced antimicrobial properties |
| Ethyl 2-(4-amino-1H-pyrazol-1-yl)propanoate | Ethyl instead of methyl | Potential anti-inflammatory effects |
| Methyl 2-amino-3-(1-methyl-1H-pyrazol-4-yl)propanoate | Different methyl substitution | Enhanced anti-tuberculosis activity |
This table illustrates how specific structural modifications influence the biological activity of pyrazole derivatives, emphasizing the importance of molecular design in drug development.
Case Study 1: Antimicrobial Efficacy
A study conducted on various pyrazole derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, indicating its potential as a novel therapeutic agent .
Case Study 2: Anti-inflammatory Response
In vitro studies showed that this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that this compound may serve as an effective anti-inflammatory agent in conditions characterized by excessive inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
